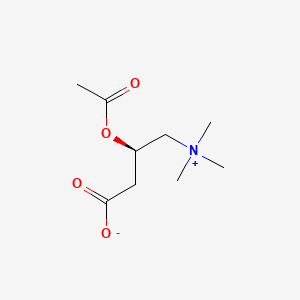

Acetyl-L-Carnitine

描述

属性

IUPAC Name |

(3R)-3-acetyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-7(11)14-8(5-9(12)13)6-10(2,3)4/h8H,5-6H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHQFKQIGNGIED-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040956 | |

| Record name | Acetyl-L-carnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Very soluble in water and alcohol. | |

| Record name | Acetylcarnitine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08842 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

3040-38-8 | |

| Record name | Acetyl-L-carnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3040-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl-L-carnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003040388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylcarnitine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08842 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetyl-L-carnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanaminium, 2-(acetyloxy)-3-carboxy-N,N,N-trimethyl-, inner salt, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLCARNITINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DH1W9VH8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETYL-L-CARNITINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7587 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

145°C | |

| Record name | Acetylcarnitine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08842 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Acetyl-L-Carnitine and its Impact on Cellular Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-L-Carnitine (ALCAR) is a pivotal endogenous metabolite that plays a critical and multifaceted role in cellular energy metabolism. As the acetylated ester of L-carnitine, its primary function extends beyond the simple transport of fatty acids, directly influencing mitochondrial function, the efficiency of the Krebs cycle, and the regulation of key metabolic signaling pathways. This technical guide provides an in-depth examination of the biochemical mechanisms through which ALCAR modulates cellular respiration. It summarizes key quantitative data from preclinical studies, details relevant experimental protocols for investigating its effects, and visualizes the complex interplay of metabolic and signaling pathways. This document serves as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of ALCAR in metabolic disorders, neurodegenerative diseases, and age-related mitochondrial dysfunction.

Core Mechanism of Action in Cellular Respiration

This compound's influence on cellular respiration is primarily exerted through two interconnected mechanisms: facilitating fatty acid oxidation and directly supplying acetyl groups to the Krebs cycle.

1.1. The Carnitine Shuttle and Fatty Acid Oxidation L-carnitine, for which ALCAR is a precursor and interchangeable form, is indispensable for the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, a process known as the carnitine shuttle.[1] This transport is the rate-limiting step for fatty acid β-oxidation.[2] The shuttle involves three key enzymes:

-

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, it converts long-chain fatty acyl-CoAs to acylcarnitines.

-

Carnitine-Acylcarnitine Translocase (CACT): An inner mitochondrial membrane protein that transports acylcarnitines into the matrix in exchange for free carnitine.

-

Carnitine Palmitoyltransferase II (CPT2): Located on the inner mitochondrial membrane, it converts acylcarnitines back to fatty acyl-CoAs and free L-carnitine within the matrix.[3]

The regenerated fatty acyl-CoA then undergoes β-oxidation, producing acetyl-CoA, NADH, and FADH₂. These products directly fuel the Krebs cycle and the electron transport chain (ETC), respectively, driving ATP synthesis.[3][4]

1.2. Acetyl Group Donation and Krebs Cycle Priming ALCAR serves as a direct donor of acetyl groups, contributing to the mitochondrial acetyl-CoA pool.[5] This is significant for two reasons:

-

Fueling the Krebs Cycle: Acetyl-CoA is the primary substrate that condenses with oxaloacetate to form citrate, initiating the Krebs cycle.[5] By increasing the availability of acetyl-CoA, ALCAR can enhance the flux through the cycle, thereby increasing the production of NADH and FADH₂ for the ETC.[3][6]

-

Buffering the Acetyl-CoA/CoA Ratio: Mitochondria require a pool of free Coenzyme A (CoA) for various reactions, including the pyruvate dehydrogenase (PDH) complex and β-oxidation enzymes.[3] When acetyl-CoA levels are high (e.g., from high rates of glycolysis), carnitine acetyltransferase (CrAT) can transfer the acetyl group from acetyl-CoA to carnitine, forming ALCAR and liberating free CoA.[3][5] This prevents the depletion of the free CoA pool and avoids end-product inhibition of enzymes like PDH, thus maintaining metabolic flexibility.[5]

Quantitative Impact on Bioenergetics and Metabolism

Supplementation with ALCAR has been shown to quantitatively impact several parameters of cellular respiration and mitochondrial function, particularly in models of aging and metabolic stress.

Table 1: Effects of this compound on Mitochondrial Respiration Parameters

| Parameter | Model System | Treatment | Result | Reference |

|---|---|---|---|---|

| State III Respiration | Mitochondria from injured rat spinal cord | 5 mM ALCAR (in vitro) | Restored respiration rates to near sham (uninjured) levels. | [6] |

| Oxygen Consumption | Hepatocytes from old rats (22-28 mos) | 1.5% ALCAR in drinking water for 1 month | Increased from 328 to 450 µM O₂/min/10⁷ cells, restoring levels to that of young rats. | [7] |

| Mitochondrial Membrane Potential | Hepatocytes from old rats (22-28 mos) | 1.5% ALCAR in drinking water for 1 month | Reversed the age-related decline by ~83% (from 59.9% lower to 10.2% lower than young). | [7] |

| Palmitoyl-CoA-driven State 3 Respiration | Interfibrillar mitochondria from old rat hearts | 1.5% ALCAR in drinking water | Reversed a 41% age-related decline. | [2] |

| ATP Levels | Zebrafish embryos | N/A (study on related carnitines) | High levels of long-chain acylcarnitines (C18) reduced ATP content by ~43%. |[8] |

Table 2: Effects of this compound on Key Enzymes and Proteins

| Enzyme/Protein | Model System | Treatment | Quantitative Change | Reference |

|---|---|---|---|---|

| Carnitine Palmitoyltransferase 1 (CPT1) | Interfibrillar mitochondria from old rat hearts | 1.5% ALCAR in drinking water | Restored activity, reversing a 28% age-related decline. | [2] |

| Pyruvate Dehydrogenase (PDHC) | Mitochondria from injured rat spinal cord | ALCAR (in vivo) | Maintained PDHC activity, which was significantly decreased by injury. | [6] |

| Isocitrate Dehydrogenase (NADP+) | Mitochondria from aged rat hearts | ALCAR (IP injection) | Activity decreased, associated with increased acetylation. | [9] |

| Complex V (ATP Synthase) | Mitochondria from aged rat hearts | ALCAR (IP injection) | Activity decreased, associated with increased acetylation. | [9] |

| PGC-1α | Liver of old rats | ALCAR in drinking water for 2 months | Reversed age-associated decline in protein levels. | [10] |

| Mitochondrial Transcription Factor A (TFAM) | Liver of old rats | ALCAR in drinking water for 2 months | Reversed age-associated decline in protein levels. | [10] |

| Cardiolipin Content | Hepatocytes from old rats | 1.5% ALCAR in drinking water for 1 month | Restored levels to those not significantly different from young rats. |[7] |

Regulation of Metabolic Signaling Pathways

ALCAR is not merely a metabolic substrate; it also influences key signaling pathways that regulate mitochondrial biogenesis and function.

3.1. AMPK/PGC-1α Pathway and Mitochondrial Biogenesis AMP-activated protein kinase (AMPK) is a master sensor of cellular energy status.[11] Studies have shown that ALCAR treatment can lead to the activation of AMPK.[11] Activated AMPK promotes mitochondrial biogenesis through the phosphorylation and activation of the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[10] PGC-1α, in turn, stimulates the expression of nuclear respiratory factors (NRF-1, NRF-2) and mitochondrial transcription factor A (TFAM), which drive the synthesis of new mitochondrial components.[10] ALCAR supplementation in old rats has been shown to reverse the age-related decline in PGC-1α, NRF-1, and TFAM protein levels, suggesting it promotes the creation of new, functional mitochondria.[10]

3.2. SIRT3-Mediated Deacetylation The mitochondrial sirtuin, SIRT3, is a critical NAD⁺-dependent deacetylase that governs the activity of numerous mitochondrial proteins.[12] The activity of SIRT3 is linked to the metabolic state, and the abundance of acetyl-CoA, which ALCAR can provide, is a key factor in protein acetylation.[9][13] By increasing the mitochondrial acetyl-CoA pool, ALCAR can lead to the hyperacetylation of various mitochondrial enzymes.[9] This can modulate their activity and creates a substrate pool for SIRT3. SIRT3 deacetylates and activates key enzymes in fatty acid oxidation (e.g., long-chain acyl-CoA dehydrogenase), the Krebs cycle (e.g., isocitrate dehydrogenase 2), and the electron transport chain, as well as antioxidant enzymes like manganese superoxide dismutase (SOD2).[12][14] This dynamic interplay between acetylation (driven by acetyl-CoA) and deacetylation (by SIRT3) acts as a regulatory switch to fine-tune mitochondrial metabolism in response to nutrient availability.

Experimental Protocols

Investigating the effects of ALCAR on cellular respiration requires robust and reproducible methodologies. Below are detailed protocols for key experiments.

4.1. Measurement of Mitochondrial Respiration via Extracellular Flux Analysis This protocol is adapted for the Agilent Seahorse XFe96 Analyzer and utilizes the Cell Mito Stress Test kit to assess key parameters of mitochondrial function.[15][16]

-

Principle: The oxygen consumption rate (OCR), an indicator of mitochondrial respiration, is measured in real-time in live cells following the sequential injection of mitochondrial inhibitors.

-

Reagents & Materials:

-

Seahorse XFe96 cell culture microplate

-

Seahorse XF Calibrant solution

-

XF Base Medium supplemented with glucose, pyruvate, and glutamine (assay medium)

-

Cell Mito Stress Test Kit: Oligomycin (Complex V inhibitor), FCCP (uncoupler), Rotenone/Antimycin A (Complex I/III inhibitors)

-

-

Methodology:

-

Cell Seeding: Seed cells (e.g., 20,000-80,000 cells/well, requires optimization) onto a Seahorse XFe96 plate and allow them to adhere and grow to the desired confluency.

-

Cartridge Hydration: The day before the assay, hydrate the Seahorse sensor cartridge by adding 200 µL of XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.

-

Assay Preparation: On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed (37°C) assay medium. Add 180 µL of assay medium to each well. Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour prior to the assay.

-

Compound Loading: Prepare stock solutions of ALCAR and the Mito Stress Test compounds. Load the compounds into the appropriate ports of the hydrated sensor cartridge (e.g., Port A: ALCAR or vehicle, Port B: Oligomycin, Port C: FCCP, Port D: Rotenone/Antimycin A).

-

Seahorse Analyzer Operation: Calibrate the analyzer with the hydrated cartridge. After calibration, replace the calibrant plate with the cell plate. Initiate the assay protocol. A typical protocol involves 3-4 baseline OCR measurements, followed by injection from Port A and another set of measurements. Subsequently, the inhibitors are injected sequentially with measurement cycles after each injection.

-

-

Data Analysis: The Seahorse software calculates key respiratory parameters:

-

Basal Respiration: (Last rate before first injection) - (Non-Mitochondrial Respiration rate)

-

ATP-Linked Respiration: (Last rate before oligomycin injection) - (Minimum rate after oligomycin injection)

-

Maximal Respiration: (Maximum rate after FCCP injection) - (Non-Mitochondrial Respiration rate)

-

Spare Respiratory Capacity: (Maximal Respiration) - (Basal Respiration)

-

4.2. Quantification of Acetyl-CoA by HPLC This protocol is based on a method using reverse-phase HPLC with UV detection.

-

Principle: Cellular extracts are deproteinized, and the supernatant is injected into an HPLC system. Acetyl-CoA is separated from other molecules on a C18 column and quantified by its absorbance at 254 nm.

-

Reagents & Materials:

-

Perchloric acid (PCA)

-

Dithiothreitol (DTT)

-

HPLC system with UV detector, C18 column (e.g., 150 x 3 mm, 3 µm)

-

Mobile Phase A: 100 mM Sodium Phosphate, pH 5.3

-

Mobile Phase B: 100 mM Sodium Phosphate, 25% Acetonitrile, pH 5.3

-

Acetyl-CoA standard

-

-

Methodology:

-

Sample Preparation:

-

For cultured cells, wash the cell pellet with PBS. Resuspend in ice-cold 5% PCA containing 50 µM DTT.

-

For tissue, rapidly freeze the sample in liquid nitrogen. Homogenize the frozen tissue (10-20 mg) in ice-cold 5% PCA with DTT.

-

-

Extraction: Incubate the homogenate on ice for 10 minutes, vortexing periodically. Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

HPLC Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Set the detector wavelength to 254 nm.

-

Use a gradient elution, for example: starting with 100% Mobile Phase A, ramping to 100% Mobile Phase B over 10 minutes, followed by a re-equilibration step.

-

Inject 30 µL of the sample.

-

-

Quantification: Generate a standard curve using known concentrations of acetyl-CoA. Calculate the concentration in the sample by comparing its peak area to the standard curve, and normalize to the protein content of the initial sample.

-

4.3. Citrate Synthase Activity Assay This is a colorimetric assay used to measure the activity of citrate synthase, a key Krebs cycle enzyme and a common marker for mitochondrial content.[6]

-

Principle: Citrate synthase catalyzes the reaction between acetyl-CoA and oxaloacetate to form citrate and Coenzyme A (CoA-SH). The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, TNB²⁻, which is measured at 412 nm.

-

Reagents & Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

DTNB solution (10 mM)

-

Acetyl-CoA solution (30 mM)

-

Oxaloacetate solution (10 mM)

-

Mitochondrial lysate or tissue homogenate

-

Spectrophotometer or plate reader capable of reading at 412 nm

-

-

Methodology:

-

Sample Preparation: Prepare mitochondrial lysates by homogenizing cells or tissue in a suitable lysis buffer (e.g., CelLytic MT) and clearing by centrifugation.

-

Reaction Mixture: In a 96-well plate or cuvette, prepare a reaction mixture containing Assay Buffer, DTNB, and Acetyl-CoA.

-

Baseline Reading: Add the sample (e.g., 5-10 µg of mitochondrial protein) to the reaction mixture. Monitor the absorbance at 412 nm for 1-2 minutes to establish a baseline rate (to account for any background reactions).

-

Initiate Reaction: Start the reaction by adding oxaloacetate.

-

Kinetic Measurement: Immediately begin recording the increase in absorbance at 412 nm every 15-30 seconds for 3-5 minutes.

-

Calculation: Determine the rate of change in absorbance (ΔA412/min) from the linear portion of the curve. Use the molar extinction coefficient of TNB²⁻ (13,600 M⁻¹cm⁻¹) to calculate the enzyme activity, typically expressed as µmol/min/mg protein.

-

4.4. Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase) Activity Assay This is a spectrophotometric assay to measure the activity of the first enzyme complex in the electron transport chain.[1]

-

Principle: The assay measures the decrease in NADH absorbance at 340 nm as it is oxidized by Complex I. The electrons are transferred to an artificial acceptor, such as decylubiquinone. The specificity of the reaction is confirmed by its inhibition with rotenone, a specific Complex I inhibitor.

-

Reagents & Materials:

-

Assay Buffer: e.g., 25 mM potassium phosphate, 5 mM MgCl₂, pH 7.2

-

NADH solution (e.g., 5 mM)

-

Decylubiquinone

-

Rotenone (Complex I inhibitor)

-

Antimycin A (Complex III inhibitor, to prevent electron backflow)

-

Potassium cyanide (KCN, Complex IV inhibitor)

-

Isolated mitochondria

-

Spectrophotometer or plate reader capable of reading at 340 nm

-

-

Methodology:

-

Sample Preparation: Use freshly isolated mitochondria (10-50 µg protein per reaction). The mitochondria should be subjected to freeze-thaw cycles to disrupt the membrane and allow substrate access.

-

Reaction Setup: Prepare two sets of reactions for each sample: one for total activity and one for rotenone-insensitive activity.

-

Reaction Mixture: To a cuvette or well, add Assay Buffer, antimycin A, KCN, and the mitochondrial sample. For the inhibited reaction, also add rotenone.

-

Pre-incubation: Incubate the mixture for 2-3 minutes at 30°C to allow inhibitors to act.

-

Initiate Reaction: Start the reaction by adding NADH.

-

Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes.

-

Calculation: Calculate the rate of NADH oxidation (ΔA340/min). Use the molar extinction coefficient of NADH (6,220 M⁻¹cm⁻¹) to determine the activity. The specific Complex I activity is the difference between the total activity and the rotenone-insensitive activity.

-

Conclusion

This compound is a potent modulator of cellular energy metabolism with well-defined roles in both fatty acid oxidation and Krebs cycle function. Preclinical evidence strongly supports its ability to enhance mitochondrial respiration, particularly under conditions of metabolic stress or age-related decline. Furthermore, its influence extends to the regulation of critical signaling pathways like AMPK/PGC-1α and SIRT3, which govern mitochondrial biogenesis and enzymatic activity. The methodologies outlined in this guide provide a robust framework for the continued investigation of ALCAR's therapeutic potential. For drug development professionals, understanding these core mechanisms is essential for positioning ALCAR and its derivatives as candidates for treating a range of pathologies rooted in mitochondrial dysfunction.

References

- 1. scispace.com [scispace.com]

- 2. This compound supplementation differently influences nutrient partitioning, serum leptin concentration and skeletal muscle mitochondrial respiration in young and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. assaygenie.com [assaygenie.com]

- 5. Citrate synthase activity assay [bio-protocol.org]

- 6. Citrate synthase activity [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Complex I activity assay [protocols.io]

- 11. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [논문]this compound enhances myelination of regenerated fibers of the lateral olfactory tract [scienceon.kisti.re.kr]

- 13. An this compound switch on mitochondrial dysfunction and rescue in the metabolomics study on aluminum oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Citrate synthase activity assays [bio-protocol.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Acetyl-L-Carnitine: An In-Depth Technical Guide to its Neuroprotective Properties In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-L-Carnitine (ALCAR) is an acetylated ester of the amino acid L-carnitine, which plays a critical role in cellular energy metabolism. Beyond its metabolic functions, a growing body of in vitro evidence has demonstrated the significant neuroprotective properties of ALCAR. This technical guide provides a comprehensive overview of the mechanisms, quantitative effects, and experimental methodologies related to the neuroprotective actions of ALCAR in cultured neuronal cells. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel neuroprotective therapeutics.

Core Mechanisms of Neuroprotection

In vitro studies have elucidated several key mechanisms through which this compound exerts its neuroprotective effects. These multifaceted actions collectively contribute to the preservation of neuronal integrity and function in the face of various insults. The primary mechanisms include the mitigation of excitotoxicity, reduction of oxidative stress, modulation of apoptosis, and enhancement of mitochondrial function.

Attenuation of Excitotoxicity

Excitotoxicity, the pathological process by which neurons are damaged and killed by the overactivation of glutamate receptors, is a common feature of many neurodegenerative diseases and ischemic events. ALCAR has been shown to protect neurons from excitotoxic insults induced by agents such as N-methyl-D-aspartate (NMDA) and kainic acid.[1] Chronic treatment with ALCAR has been observed to significantly reduce neuronal death in response to NMDA exposure.[1]

Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major contributor to neuronal damage. ALCAR demonstrates potent antioxidant properties by enhancing the activity of antioxidant enzymes and reducing markers of oxidative damage. In models of oxygen-glucose deprivation (OGD), pretreatment with ALCAR has been shown to increase the activity of superoxide dismutase (SOD) and decrease the concentration of malondialdehyde (MDA), a marker of lipid peroxidation.[2]

Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical process in the developing nervous system and in the pathogenesis of neurodegenerative disorders. ALCAR has been demonstrated to possess anti-apoptotic properties in neuronal cultures.[2] Studies have shown that ALCAR can promote neuronal survival and attenuate DNA fragmentation and nuclear condensation, key features of apoptosis, in response to serum deprivation.[2] This anti-apoptotic effect is mediated, in part, through the modulation of key signaling pathways.

Enhancement of Mitochondrial Function

Mitochondria are central to neuronal survival, and their dysfunction is a hallmark of many neurological disorders. ALCAR plays a vital role in mitochondrial metabolism by facilitating the transport of fatty acids for β-oxidation, a key process in cellular energy production.[2] By improving mitochondrial respiration and energy status, ALCAR helps to maintain neuronal function and viability.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies investigating the neuroprotective effects of this compound.

| Neuroprotective Effect | In Vitro Model | Insult | ALCAR Concentration | Key Finding | Reference |

| Reduced Cell Mortality | Primary rat hippocampal and cerebral cortex cultures | Serum deprivation (24 hr) | 10-50 µM (chronic, 10 days) | Reduced cell mortality | [1] |

| Partial Protection | Primary rat hippocampal and cerebral cortex cultures | Glutamate (0.25-1 mM) and Kainic Acid (250-500 µM) | 50 µM (chronic) | Partially reduced neuronal death | [1] |

| Attenuated Neurotoxicity | Primary rat hippocampal and cerebral cortex cultures | NMDA (250 µM) | 1 mM (acute co-exposure) | Attenuated neurotoxicity | [1] |

| Reduced Neuronal Death | Primary rat hippocampal and cerebral cortex cultures | NMDA (0.25-1 mM) | 50 µM (chronic) | Significantly reduced neuronal death | [1] |

| Promoted Neuronal Survival | Primary cultured neurons from rat cerebral cortex, striatum, and thalamus | Serum deprivation (3 days) | 1 - 100 µM | Promoted neuronal survival and mitochondrial activity in a concentration-dependent manner | [2] |

| Reduced Apoptosis | PC12 cells | Oxygen-Glucose Deprivation (OGD) | 50, 100, 200, 400 µmol/L (24 hr pretreatment) | Reduced OGD-induced cell apoptosis and death | [2] |

| Increased Antioxidant Activity | PC12 cells | Oxygen-Glucose Deprivation (OGD) | 200 µmol/L | Increased SOD and ATPase activities, and decreased MDA concentration | [2] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments commonly used to assess the neuroprotective properties of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed neuronal cells (e.g., PC12 or primary cortical neurons) in a 96-well plate at a density of 1 x 10^4 cells/well and culture for 24 hours.

-

Treatment: Pre-treat cells with various concentrations of ALCAR (e.g., 50, 100, 200, 400 µmol/L) for a specified duration (e.g., 24 hours).

-

Induction of Injury: Induce neuronal injury using a relevant in vitro model, such as oxygen-glucose deprivation (OGD) for 120 minutes.

-

MTT Incubation: Following the injury, add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a method for detecting DNA fragmentation that is a hallmark of apoptosis.

Protocol:

-

Cell Culture and Treatment: Culture neuronal cells on coverslips or in chamber slides and treat with ALCAR and the apoptotic stimulus as described for the MTT assay.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 30 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs, in a humidified chamber for 60 minutes at 37°C in the dark.

-

Washing: Wash the cells with PBS to remove unincorporated nucleotides.

-

Counterstaining (Optional): Counterstain the nuclei with a DNA-binding dye such as DAPI.

-

Microscopy: Mount the coverslips and analyze the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Measurement of Oxidative Stress

Oxidative stress can be quantified by measuring markers of lipid peroxidation, such as malondialdehyde (MDA), and the activity of antioxidant enzymes, such as superoxide dismutase (SOD).

Protocol for MDA and SOD Measurement:

-

Cell Lysate Preparation: Following treatment and injury, harvest the cells and prepare cell lysates.

-

Commercial Kits: Utilize commercially available assay kits for the quantification of MDA and SOD activity according to the manufacturer's instructions. These kits typically involve colorimetric or fluorometric detection methods.

-

Data Analysis: Express MDA levels as nmol/mg protein and SOD activity as U/mg protein.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are mediated by complex intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.

Caption: Key signaling pathways in ALCAR-mediated neuroprotection.

Caption: General experimental workflow for in vitro neuroprotection studies.

Conclusion

The in vitro evidence strongly supports the neuroprotective potential of this compound. Its multifaceted mechanisms of action, including the attenuation of excitotoxicity, reduction of oxidative stress, inhibition of apoptosis, and enhancement of mitochondrial function, make it a compelling candidate for further investigation in the context of various neurodegenerative and ischemic conditions. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to design and execute robust in vitro studies to further explore the therapeutic applications of ALCAR. Future research should continue to unravel the intricate signaling pathways involved and translate these promising in vitro findings into preclinical and clinical settings.

References

Acetyl-L-Carnitine's Role in Gene Expression: A Technical Guide

Executive Summary: Acetyl-L-Carnitine (ALCAR) is a critical endogenous metabolite that transcends its classical role in mitochondrial fatty acid metabolism. Emerging evidence has solidified its position as a key epigenetic modulator, directly influencing gene expression by donating its acetyl group for the acetylation of histones and other proteins. This process is fundamental to chromatin remodeling and the regulation of transcriptional activity. By linking cellular metabolic status to the epigenetic machinery, ALCAR influences a wide array of physiological and pathological processes, from neuroprotection and synaptic plasticity to the modulation of inflammatory and oncogenic pathways. This document provides an in-depth technical overview of the core mechanisms, experimental validation, and therapeutic implications of ALCAR-mediated gene regulation for researchers, scientists, and drug development professionals.

Core Mechanism: From Mitochondrial Metabolism to Nuclear Epigenetics

This compound serves as a crucial carrier of acetyl groups across the inner mitochondrial membrane, a barrier impermeable to Acetyl-CoA. This transport mechanism, known as the carnitine shuttle, is central to its epigenetic function.

-

Mitochondrial Acetyl-CoA Production: Acetyl-CoA is generated within the mitochondria primarily through the pyruvate dehydrogenase complex (from glycolysis) and fatty acid β-oxidation.

-

Formation of this compound: Inside the mitochondria, the enzyme Carnitine Acetyltransferase (CrAT) catalyzes the transfer of the acetyl group from Acetyl-CoA to L-carnitine, forming this compound.[1][2]

-

Mitochondrial Export: ALCAR is then exported from the mitochondrial matrix to the cytosol by the carnitine-acylcarnitine translocase (CACT) .[1]

-

Nuclear Translocation and Acetyl-CoA Regeneration: ALCAR moves from the cytosol into the nucleus. Within the nuclear compartment, a nuclear isoform of CrAT is thought to catalyze the reverse reaction, transferring the acetyl group from ALCAR back to Coenzyme A (CoA) to regenerate nuclear Acetyl-CoA.[1]

-

Histone Acetylation: This nucleocytosolic pool of Acetyl-CoA serves as the sole acetyl group donor for Histone Acetyltransferases (HATs) .[3][4] HATs, such as p300/CBP, catalyze the acetylation of lysine residues on the N-terminal tails of histone proteins (e.g., H3K27ac).[2][5]

-

Transcriptional Activation: Histone acetylation neutralizes the positive charge of lysine residues, weakening the electrostatic interaction between histones and the negatively charged DNA backbone. This leads to a more relaxed chromatin structure (euchromatin), increasing the accessibility of DNA to transcription factors and the transcriptional machinery, thereby promoting gene expression.[3]

This pathway directly links cellular energy status, reflected by mitochondrial Acetyl-CoA levels, to the regulation of the nuclear epigenome.

Caption: ALCAR links mitochondrial metabolism to nuclear histone acetylation.

Quantitative Data on ALCAR-Modulated Gene Expression

ALCAR treatment has been shown to alter the expression of numerous genes across various models. The following tables summarize key quantitative findings from the literature.

Table 1: Genes Upregulated by this compound

| Gene/Protein | Model System | Fold/Percent Change | Effect/Significance | Reference |

| Grm2 (mGlu2 receptor) | Flinders Sensitive Line Rats (Depression Model) | Significant increase in mRNA and protein | Antidepressant effects; enhanced transcription via H3K27 acetylation | [5] |

| Prostaglandin D2 Synthase | Rat Brain (Chronic ALCAR treatment) | Upregulation confirmed by Northern blot | Cytoprotective role against brain stressors | [6] |

| Brain-specific Na+-dependent inorganic phosphate transporter | Rat Brain (Chronic ALCAR treatment) | Upregulation confirmed by Northern blot | Cytoprotection, modulation of brain metabolism | [6] |

| Cytochrome b oxidase, bc1 complex | Rat Brain (Chronic ALCAR treatment) | Upregulation confirmed by Northern blot | Enhancement of mitochondrial energy metabolism | [6] |

| p21(cip1) | Human Cancer Cell Lines | Selective induction of mRNA and protein | Inhibition of cancer cell growth | [7] |

| OCTN1, OCTN2, OCTN3 | Wistar Rat Mitochondria/Skin | Upregulation (e.g., OCTN1 >6-fold) | Increased L-carnitine uptake and fatty acid metabolism | [8] |

| Heat Shock Protein 72 (hsp72) | Rat Brain | Gene switched on by treatment | Cytoprotective state against inflammation and neurodegeneration | [9] |

Table 2: Genes Downregulated by this compound

| Gene/Protein | Model System | Fold/Percent Change | Effect/Significance | Reference |

| Myelin Basic Protein (MBP) | Rat Brain (Chronic ALCAR treatment) | Downregulation of all isoforms | Modulation of myelin turnover, potential for myelin integrity stabilization | [10] |

| Ferritin-H | Rat Brain (Chronic ALCAR treatment) | Downregulation confirmed by Northern blot | Cytoprotective role, potential modulation of iron metabolism | [6] |

| MMP9 | HepG2 & HT29 Cancer Cell Lines | Significant decrease in relative mRNA expression | Reduced cancer cell adhesion, migration, and invasion | [11] |

| VEGF | HepG2 & HT29 Cancer Cell Lines | Significant decrease in relative mRNA expression | Reduced angiogenesis potential in cancer models | [11] |

| Tp53 | PC12 cells (3-NPA toxicity model) | 3-NPA decreased expression; ALCAR prevented this decrease | Neuroprotection against mitochondrial toxin-induced stress | [12] |

| IL-10 | PC12 cells (3-NPA toxicity model) | 3-NPA decreased expression; ALCAR further lowered it | Modulation of inflammatory response in a neurotoxicity context | [12] |

Experimental Protocols

Investigating the effect of ALCAR on gene expression typically involves two primary high-throughput sequencing techniques: RNA-Seq for transcriptomic analysis and ChIP-Seq for mapping histone modifications genome-wide.

Protocol for RNA-Sequencing (RNA-Seq)

This protocol outlines the key steps for analyzing differential gene expression in a cell culture model following ALCAR treatment.

-

Cell Culture and Treatment:

-

Culture cells (e.g., PC12, HepG2) to ~80% confluency.[11][12]

-

Treat experimental groups with a predetermined concentration of ALCAR (e.g., 5 mM) for a specified duration (e.g., 24-72 hours).[11][12] Include vehicle-treated control groups.

-

Prepare a minimum of three biological replicates per condition.[13]

-

-

RNA Extraction:

-

Harvest cells and lyse using a buffer containing a chaotropic agent (e.g., guanidinium thiocyanate).

-

Isolate total RNA using a silica-column-based kit or phenol-chloroform extraction.

-

Assess RNA quality and quantity using a spectrophotometer (for A260/280 and A260/230 ratios) and a bioanalyzer to determine the RNA Integrity Number (RIN). A RIN > 8 is desirable.[14]

-

-

Library Preparation:

-

Isolate polyadenylated (poly(A)) mRNA from total RNA using oligo(dT)-magnetic beads.

-

Fragment the purified mRNA using divalent cations under elevated temperature.

-

Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers.

-

Synthesize the second cDNA strand using DNA Polymerase I and RNase H.

-

Perform end-repair, adenylate the 3' ends, and ligate sequencing adapters.

-

Purify the ligation products and amplify the library by PCR to enrich for adapter-ligated fragments.

-

-

Sequencing:

-

Quantify the final library and pool samples.

-

Perform sequencing on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq), generating single-end or paired-end reads (e.g., 50-150 bp).[15]

-

-

Bioinformatic Analysis:

-

Quality Control: Use tools like FastQC to check raw read quality.

-

Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic.

-

Alignment: Align trimmed reads to a reference genome (e.g., hg38, mm10) using a splice-aware aligner like STAR.

-

Quantification: Count the number of reads mapping to each gene using tools like featureCounts or RSEM.[16]

-

Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize counts and perform statistical analysis to identify differentially expressed genes (DEGs) between ALCAR-treated and control groups.[16]

-

Protocol for Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

This protocol details the steps to identify genomic regions with altered histone acetylation (e.g., H3K27ac) following ALCAR treatment.

-

Cell Culture and Cross-linking:

-

Culture and treat cells as described for RNA-Seq.

-

Fix cells by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.[17]

-

Quench the cross-linking reaction by adding glycine.

-

-

Chromatin Preparation:

-

Harvest, wash, and lyse cells to isolate nuclei.

-

Resuspend nuclei in a shearing buffer (e.g., containing SDS).

-

Fragment chromatin to a size range of 200-600 bp using sonication or enzymatic digestion (e.g., MNase). Verify fragment size on an agarose gel.

-

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific binding.

-

Incubate the chromatin overnight at 4°C with an antibody specific to the histone mark of interest (e.g., anti-H3K27ac).

-

Add Protein A/G magnetic beads to capture the antibody-histone-DNA complexes.

-

Wash the beads multiple times with buffers of increasing stringency to remove non-specifically bound chromatin.

-

Save a small fraction of the pre-cleared lysate as the "Input" control.

-

-

Elution and Reverse Cross-linking:

-

Elute the immunoprecipitated chromatin from the beads.

-

Reverse the formaldehyde cross-links by incubating the eluted chromatin and the Input control at 65°C for several hours in the presence of high salt concentration.

-

Treat with RNase A and Proteinase K to remove RNA and proteins.

-

-

DNA Purification and Library Preparation:

-

Purify the ChIP and Input DNA using silica-column-based kits or phenol-chloroform extraction.

-

Prepare sequencing libraries from the purified ChIP and Input DNA as described in the RNA-Seq protocol (end-repair, A-tailing, adapter ligation, PCR amplification).[17]

-

-

Sequencing and Analysis:

-

Sequence the ChIP and Input libraries on an NGS platform.

-

Align reads to a reference genome.

-

Perform peak calling using software like MACS2 to identify regions of the genome significantly enriched for the histone mark in the ChIP sample relative to the Input control.

-

Perform differential binding analysis to identify regions with significant changes in H3K27ac enrichment between ALCAR-treated and control samples.

-

Caption: A dual-arm workflow to correlate gene expression with histone marks.

Implications for Research and Drug Development

The role of ALCAR as an epigenetic regulator has significant implications, particularly in neurobiology and oncology.

-

Neurodegenerative and Psychiatric Disorders: Mitochondrial dysfunction and altered gene expression are hallmarks of conditions like Alzheimer's disease and major depressive disorder.[18] Studies show that ALCAR levels are decreased in the hippocampus of rodents with depressive-like behaviors and that ALCAR administration has rapid antidepressant effects.[5][18] This is linked to its ability to increase histone acetylation at the promoter of key genes like Grm2, which is involved in glutamatergic neurotransmission.[5] This positions ALCAR and other HAT-modulating compounds as promising therapeutic avenues for restoring synaptic plasticity and cognitive function.

-

Oncology: Cancer cells exhibit significant metabolic reprogramming. ALCAR's ability to influence the expression of genes involved in proliferation and apoptosis, such as p21, MMP9, and VEGF, suggests a potential role in cancer therapy.[7][11] Furthermore, L-carnitine has been shown to act as an endogenous histone deacetylase (HDAC) inhibitor, a class of established anti-cancer drugs.[7] This dual function of modulating both HATs (via Acetyl-CoA supply) and HDACs highlights the therapeutic potential of targeting the carnitine system to alter the epigenetic landscape of tumors.

-

Aging: Age-related decline in mitochondrial function can be partially restored by ALCAR supplementation.[19] By providing acetyl groups for histone acetylation, ALCAR may counteract age-associated epigenetic drift and maintain the expression of genes crucial for cellular health and energy metabolism, potentially slowing aspects of the aging process.

Caption: Logical flow from pathology to ALCAR-based therapeutic intervention.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Acetylcarnitine shuttling links mitochondrial metabolism to histone acetylation and lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interplay between metabolism and epigenetics: a nuclear adaptation to environmental changes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. Cytoprotective effect of this compound evidenced by analysis of gene expression in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-carnitine is an endogenous HDAC inhibitor selectively inhibiting cancer cell growth in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jpad.com.pk [jpad.com.pk]

- 9. researchgate.net [researchgate.net]

- 10. Modulation of myelin basic protein gene expression by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ovid.com [ovid.com]

- 13. RNA-Seq data processing and gene expression analysis | H3ABioNet Standard Operating Procedures [h3abionet.github.io]

- 14. researchgate.net [researchgate.net]

- 15. RNA-Seq: Basics, Applications & Protocol Explained | Technology Networks [technologynetworks.com]

- 16. RNA-Seq for Differential Gene Expression Analysis: Introduction, Protocol, and Bioinformatics - CD Genomics [cd-genomics.com]

- 17. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The neuropsychopharmacology of this compound (LAC): basic, translational and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Neuroprotective Epigenetic and DNA Damage Repairing Molecular Mechanisms of L-Carnitine and its Congeners against Aging and Age-Related Neurodegenerative Diseases | Texila Journal [texilajournal.com]

An In-depth Technical Guide to the Core Biochemical Pathways Influenced by Acetyl-L-Carnitine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyl-L-Carnitine (ALCAR) is the acetylated ester of L-carnitine, a naturally occurring amino acid derivative. It plays a pivotal role in intermediary metabolism, acting as a critical molecule in the transport of fatty acids into the mitochondria for energy production.[1][2] Beyond its fundamental role in energy metabolism, ALCAR exhibits significant neuromodulatory, neuroprotective, and antioxidant properties.[3][4] Its ability to readily cross the blood-brain barrier allows it to directly influence brain bioenergetics and neurotransmitter synthesis.[1] Furthermore, as a donor of acetyl groups, ALCAR is implicated in the epigenetic regulation of gene expression through histone acetylation. This guide provides a detailed technical overview of the core biochemical pathways modulated by ALCAR, presents quantitative data from key studies, outlines relevant experimental protocols, and visualizes these complex processes.

Core Biochemical Pathways

Mitochondrial Bioenergetics and Fatty Acid Oxidation

The primary and most well-established function of the carnitine system is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[1][5] This process, known as the Carnitine Shuttle , is indispensable for energy homeostasis, particularly in tissues with high energy demands such as skeletal and cardiac muscle.[1]

This compound is a key player in this pathway. The shuttle mechanism involves three core enzymes:

-

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, it esterifies long-chain fatty acyl-CoAs to carnitine, forming acylcarnitine.

-

Carnitine-Acylcarnitine Translocase (CACT): An inner mitochondrial membrane protein that transports acylcarnitine into the matrix in exchange for free carnitine.[6]

-

Carnitine Palmitoyltransferase II (CPT2): Located on the inner side of the inner mitochondrial membrane, it converts the imported acylcarnitine back to acyl-CoA and free carnitine within the matrix.[6]

The regenerated acyl-CoA is then available for β-oxidation. ALCAR also plays a crucial role in buffering the intramitochondrial Acetyl-CoA/CoA ratio.[7] By converting excess acetyl-CoA to acetylcarnitine, it replenishes the pool of free Coenzyme A, which is essential for the continuous operation of the pyruvate dehydrogenase complex and the Krebs cycle.[7][8]

Table 1: Effect of ALCAR Supplementation on Mitochondrial Parameters in Aged Rats

| Parameter | Control (Old Rats) | ALCAR-Supplemented (Old Rats) | % Change |

| Mitochondrial Membrane Potential (fluorescence units) | 100 ± 12 | 165 ± 15 | +65% |

| Cardiolipin Level (% of young control) | 65 ± 5 | 95 ± 7 | +46% |

| Rate of Oxidant Production (DCFH fluorescence) | 100 ± 8 | 140 ± 11 | +40% |

| Data summarized from Hagen et al. (1998) showing that ALCAR supplementation partially restores mitochondrial function but may also increase oxidant production as a byproduct of increased respiration.[9] |

Neurotransmitter Synthesis: The Acetylcholine Pathway

ALCAR is a key molecule in central nervous system (CNS) metabolism due to its ability to cross the blood-brain barrier.[1] Within the brain, it serves as a readily available donor of acetyl groups for the synthesis of acetyl-CoA.[10][11] This pool of acetyl-CoA is utilized by the enzyme Choline Acetyltransferase (ChAT) to synthesize the neurotransmitter Acetylcholine (ACh) from choline.[10][12]

This pathway is critical for cognitive functions including memory, learning, and attention.[1] Age-related declines in cognitive function are sometimes associated with deficits in cholinergic transmission.[10] By bolstering the availability of acetyl-CoA for ACh synthesis, ALCAR is a compound of significant interest for therapeutic strategies targeting age-related cognitive decline and certain neurodegenerative diseases.[1][4]

Antioxidant and Cytoprotective Actions

ALCAR demonstrates significant antioxidant properties, protecting cells from damage induced by reactive oxygen species (ROS).[1][13] Its protective mechanisms are twofold:

-

Direct Radical Scavenging: ALCAR can directly neutralize free radicals, thereby mitigating oxidative stress.[1][3]

-

Enhancement of Endogenous Antioxidant Systems: Studies have shown that ALCAR supplementation can increase the activity of key antioxidant enzymes, such as Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px) .[14] Concurrently, it reduces the levels of Malondialdehyde (MDA) , a key biomarker of lipid peroxidation and oxidative damage.[14]

These actions are particularly relevant in the context of atherosclerosis and neurodegenerative disorders, where oxidative stress is a major pathological contributor.[4][14]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. strength-community.com [strength-community.com]

- 5. store.atlantafunctionalmedicine.com [store.atlantafunctionalmedicine.com]

- 6. L-Carnitine and this compound roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetylcarnitine - Wikipedia [en.wikipedia.org]

- 9. pnas.org [pnas.org]

- 10. This compound as a precursor of acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. caringsunshine.com [caringsunshine.com]

- 13. caringsunshine.com [caringsunshine.com]

- 14. Anti-Inflammatory and Antioxidant Effects of this compound on Atherosclerotic Rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Acetyl-L-Carnitine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-L-Carnitine hydrochloride is the acetylated ester of L-carnitine, a naturally occurring amino acid derivative. It plays a crucial role in the transport of fatty acids into the mitochondrial matrix for energy production through beta-oxidation.[1][2] Beyond its fundamental role in energy metabolism, this compound is investigated for its neuroprotective, cognitive-enhancing, and antioxidant properties. These diverse biological activities make it a compound of significant interest in pharmaceutical and nutraceutical research.

This document provides a detailed protocol for the chemical synthesis of this compound hydrochloride, adapted from established methodologies.[3] The presented workflow is designed to be reproducible and scalable for research and development purposes.

Quantitative Data Summary

The following table summarizes the typical yield and purity of this compound hydrochloride obtained from the described synthesis protocol.

| Parameter | Value |

| Starting Material | L-Carnitonitrile |

| Final Product | This compound hydrochloride |

| Overall Yield | 90-92% |

| Purity (HPLC) | 97.7-99.0% |

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol details a multi-step synthesis of this compound hydrochloride starting from L-Carnitonitrile.

Materials and Reagents:

-

L-Carnitonitrile

-

Glacial Acetic Acid

-

Water

-

Potassium Permanganate (KMnO4)

-

Sodium Nitrite (NaNO2)

-

Acetyl Chloride (CH3COCl)

-

Absolute Ethanol

-

36% Concentrated Hydrochloric Acid (HCl)

Step 1: Formation of this compound Amide Chloride

-

In a suitable reaction vessel, combine L-Carnitonitrile, glacial acetic acid, water, potassium permanganate, and sodium nitrite. The molar ratio of L-Carnitonitrile:Potassium Permanganate:Sodium Nitrite:Water:Glacial Acetic Acid should be approximately 1:(0.02-0.04):(2.03-2.06):(1-1.1):(8-9).[3]

-

Heat the reaction mixture to 40-50°C and maintain this temperature for 1-4 hours with continuous stirring.[3]

-

After the initial reaction period, slowly add acetyl chloride dropwise to the mixture. The molar ratio of L-Carnitonitrile to acetyl chloride should be in the range of 1:(2.0-2.5).[3]

-

Increase the temperature to 118-130°C and continue the reaction for another 1-4 hours.[3]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess acetic acid and acetyl chloride, yielding crude this compound amide chloride.[3]

Step 2: Hydrolysis and Formation of this compound Hydrochloride Ethanolic Solution

-

To the crude this compound amide chloride, add absolute ethanol and 36% concentrated hydrochloric acid. The molar ratio of this compound amide chloride:HCl:absolute ethanol should be approximately 1:(2-3):(8-10).[3]

-

Stir the mixture at a temperature of 20-60°C for 0.5-2.5 hours.[3]

-

Cool the reaction mixture to 0°C to induce crystallization of byproducts such as ammonium chloride and sodium nitrite.[3]

-

Filter the mixture to remove the solid byproducts, yielding an ethanol solution of this compound hydrochloride.[3]

Step 3: Purification and Isolation of this compound Hydrochloride

-

To the ethanolic solution of this compound hydrochloride, add additional absolute ethanol to achieve a final ethanol concentration of 85-95% by mass.[3]

-

Heat the solution to dissolve the product completely.[3]

-

Cool the solution to induce crystallization of the pure this compound hydrochloride.

-

Collect the crystalline product by filtration.

-

Dry the product under vacuum to obtain the final, purified this compound hydrochloride.[3]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound hydrochloride.

References

Application Notes and Protocols: Acetyl-L-Carnitine (ALCAR) for Neurotrophic Effects in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Acetyl-L-Carnitine (ALCAR) to promote neurotrophic effects in various neuronal cell culture models. Detailed protocols for key experiments are provided to facilitate the investigation of ALCAR's mechanisms of action and its potential as a therapeutic agent for neurodegenerative diseases.

Application Notes

This compound (ALCAR) is a naturally occurring compound that plays a crucial role in cellular energy metabolism. In the context of neuroscience research, ALCAR has demonstrated significant neurotrophic and neuroprotective properties in a variety of in vitro models. It has been shown to promote neuronal survival, enhance neurite outgrowth, and protect against excitotoxicity and apoptosis.[1][2][3][4]

The primary mechanisms underlying the neurotrophic effects of ALCAR are multifaceted and include:

-

Enhancement of Neurotrophic Factor Signaling: ALCAR has been shown to potentiate the effects of Nerve Growth Factor (NGF) by increasing the expression of its high-affinity receptor, TrkA (NTRK1), in PC12 cells.[5][6][7] This leads to augmented downstream signaling cascades that promote neuronal differentiation and survival. ALCAR also modulates the expression of Brain-Derived Neurotrophic Factor (BDNF), another critical neurotrophin for neuronal health.[8][9]

-

Mitochondrial Support and Bioenergetics: ALCAR facilitates the transport of fatty acids into the mitochondria for β-oxidation, thereby enhancing cellular energy production.[10][11] This is particularly crucial for the high energy demands of neurons and can protect against metabolic stress.

-

Antioxidant and Anti-apoptotic Activity: ALCAR exhibits antioxidant properties, protecting neurons from oxidative stress-induced damage.[3][4] It has also been shown to reduce apoptotic cell death in response to various insults, including the withdrawal of trophic support.[2][12]

-

Modulation of Gene Expression: ALCAR can act as an acetyl group donor for histone acetylation, an epigenetic mechanism that can influence the expression of genes involved in neuroprotection and plasticity.[8][11]

Experimental Models

Several cell culture systems are commonly used to investigate the neurotrophic effects of ALCAR:

-

PC12 Cells: A rat pheochromocytoma cell line that differentiates into a sympathetic neuron-like phenotype in the presence of NGF. This model is widely used to study neurite outgrowth and the potentiation of NGF signaling by ALCAR.[5][6]

-

Primary Dorsal Root Ganglion (DRG) Neurons: These sensory neurons isolated from rodents are used to study neuronal survival and axonal regeneration. ALCAR has been shown to enhance the survival of aged DRG neurons.[13][14]

-

Primary Cerebellar Granule Cells (CGCs): These glutamatergic neurons are a homogenous population used to study neuronal maturation and survival. ALCAR promotes the maturation and survival of CGCs in culture.[1]

-

Primary Motoneurons: Isolated from the spinal cord of rodent embryos, these neurons are used to model motor neuron diseases. ALCAR has been shown to protect motoneurons from excitotoxicity and apoptosis.[2][15]

Data Presentation

The following tables summarize quantitative data from various studies on the effects of ALCAR in neuronal cell cultures.

Table 1: Effects of ALCAR on Neuronal Survival and Viability

| Cell Type | ALCAR Concentration | Treatment Duration | Effect | Reference |

| Aged Rat DRG Neurons | 250 µM | Up to 2 weeks | Substantially attenuated the rate of neuronal mortality; nearly doubled the number of surviving neurons compared to control after 2 weeks. | [13] |

| Rat Embryo Motoneurons | 10 mM | Not specified | Significantly protected against BDNF and serum-deprivation induced apoptotic cell death (viability increased from 61.8% to 111.8% of control). | [2] |

| Rat Embryo Motoneurons | 10 mM | Not specified | Significantly reduced the toxic effect of 50 µM NMDA (viability increased from 45.4% to 90.8%) and 5 µM kainate (viability increased from 40.66% to 63.80%). | [2] |

| Rat Hippocampal & Cortical Neurons | 10-50 µM | 10 days | Reduced cell mortality induced by 24 hr fetal calf serum deprivation. | [16] |

| Rat Hippocampal & Cortical Neurons | 50 µM (chronic) | 10 days | Significantly reduced neuronal death induced by NMDA (0.25-1 mM). | [16] |

| Adult Rat Sensory Neurons | 200 µM | Up to 40 days | Significantly increased the survival time-course, especially in the first 10 days in vitro. | [14] |

Table 2: Effects of ALCAR on Neurite Outgrowth

| Cell Type | ALCAR Concentration | Co-treatment | Treatment Duration | Effect | Reference |

| PC12 Cells | 10 mM | NGF (1 ng/mL) | 6 days (ALCAR pretreatment) | Elicited neurite outgrowth at an NGF concentration that is normally insufficient. | [5] |

| PC12 Cells | 10 mM | NGF (100 ng/mL) | 6 days (ALCAR pretreatment) | Greatly augmented neurite outgrowth elicited by NGF. | [5] |

Experimental Protocols

Protocol 1: PC12 Cell Culture and Differentiation for Neurite Outgrowth Assay

This protocol describes the culture of PC12 cells and their differentiation into a neuronal phenotype using NGF, with the addition of ALCAR to assess its effects on neurite outgrowth.

Materials:

-

PC12 cell line (e.g., ATCC CRL-1721)

-

RPMI-1640 medium

-

Horse Serum (HS)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Nerve Growth Factor (NGF), 2.5S

-

This compound (ALCAR)

-

Poly-L-lysine (PLL)

-

6-well tissue culture plates

-

Sterile PBS

Procedure:

-

Plate Coating:

-

Coat the surface of 6-well plates with 50 µg/mL Poly-L-lysine in sterile water.

-

Incubate for at least 1 hour at 37°C.

-

Aspirate the PLL solution and wash the wells three times with sterile PBS.

-

Allow the plates to dry completely in a sterile hood.

-

-

PC12 Cell Culture:

-

Culture PC12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin (complete medium) in a 37°C, 5% CO₂ incubator.

-

Subculture cells when they reach 80-90% confluency.

-

-

Differentiation Assay:

-

Seed PC12 cells onto the PLL-coated 6-well plates at a density of 1 x 10⁵ cells/well in complete medium.

-

Allow cells to attach for 24 hours.

-

After 24 hours, replace the medium with a low-serum differentiation medium (RPMI-1640 with 1% HS, 0.5% FBS, 1% Penicillin-Streptomycin).

-

Add NGF to the differentiation medium at a final concentration of 50-100 ng/mL for positive controls and experimental groups.

-

For experimental groups, add ALCAR at the desired concentrations (e.g., 0.1 mM to 10 mM). Include a vehicle control group.

-

Incubate the cells for 3-7 days, replacing the medium with fresh differentiation medium containing NGF and ALCAR every 2-3 days.

-

-

Neurite Outgrowth Quantification (using ImageJ):

-

Capture images of multiple random fields for each condition using a phase-contrast microscope.

-

Open the images in ImageJ software.

-

Use the "NeuronJ" or other suitable neurite tracing plugins to manually or semi-automatically trace the neurites of individual cells.[17]

-

Measure the length of the longest neurite per cell and the total neurite length per cell.

-

A cell is considered differentiated if it possesses at least one neurite equal to or longer than the diameter of the cell body.

-

Calculate the percentage of differentiated cells and the average neurite length for each condition.

-

Protocol 2: Primary Dorsal Root Ganglion (DRG) Neuron Culture for Survival Assay

This protocol describes the isolation and culture of DRG neurons from adult rats to assess the effect of ALCAR on neuronal survival.

Materials:

-

Adult Sprague-Dawley rats

-

DMEM/F12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Collagenase Type I

-

Trypsin

-

Poly-L-lysine

-

Laminin

-

Nerve Growth Factor (NGF)

-

This compound (ALCAR)

-

Cytosine arabinoside (Ara-C) to inhibit non-neuronal cell proliferation

-

24-well tissue culture plates with glass coverslips

Procedure:

-

Coverslip Coating:

-

Coat sterile glass coverslips with 100 µg/mL Poly-L-lysine overnight at 37°C.

-

Wash three times with sterile water and allow to dry.

-

Coat with 10 µg/mL Laminin for at least 2 hours at 37°C before plating cells.

-

-

DRG Neuron Isolation:

-

Euthanize an adult rat according to approved institutional animal care and use committee protocols.

-

Dissect the dorsal root ganglia from the spinal column under sterile conditions and place them in ice-cold DMEM/F12.[18]

-

Trim the nerve roots and transfer the ganglia to a dissociation solution containing Collagenase (1 mg/mL) and Trypsin (0.25 mg/mL) in DMEM/F12.

-

Incubate at 37°C for 60-90 minutes with gentle agitation.

-

Stop the enzymatic digestion by adding an equal volume of complete medium (DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin).

-

Gently triturate the ganglia with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

-

Cell Plating and Treatment:

-

Resuspend the cell pellet in complete medium containing 50 ng/mL NGF and 10 µM Ara-C.

-

Plate the cells onto the coated coverslips in 24-well plates at a density of 5,000-10,000 neurons per well.

-

After 24 hours, replace the medium with fresh medium containing NGF, Ara-C, and the desired concentrations of ALCAR (e.g., 250 µM). Include a vehicle control.

-

Maintain the cultures for the desired period (e.g., up to 2 weeks), changing half of the medium every 3 days with fresh medium containing the respective treatments.

-

-

Survival Assay (Cell Counting):

-

At the end of the treatment period, fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Perform immunocytochemistry for a neuronal marker such as βIII-tubulin to visualize the neurons.

-

Count the number of surviving neurons in multiple random fields for each coverslip.

-

Express the number of surviving neurons as a percentage of the initial number of plated neurons or relative to the control group.

-

Protocol 3: Cell Viability Assessment using MTT Assay

This protocol can be adapted for any of the described neuronal cell types to assess the protective effects of ALCAR against a toxic insult.

Materials:

-

Neuronal cells cultured in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plate reader

Procedure:

-

Cell Plating and Treatment:

-

Plate neuronal cells in a 96-well plate at an appropriate density.

-

Treat the cells with ALCAR at various concentrations for a predetermined period.

-

Introduce a toxic stimulus (e.g., NMDA, serum withdrawal) for the appropriate duration. Include control wells (untreated cells, cells with toxic stimulus only, cells with ALCAR only).

-

-

MTT Assay:

-

After the treatment period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[19][20]

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete solubilization.

-

Read the absorbance at 570 nm using a 96-well plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium and MTT but no cells).

-

Express the cell viability as a percentage of the control (untreated) cells.

-

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by neurotrophic factors that are influenced by ALCAR.

Caption: NGF/TrkA Signaling Pathway Enhanced by ALCAR.

Caption: BDNF/TrkB Signaling Pathway Modulated by ALCAR.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the neurotrophic effects of ALCAR in cell culture.

Caption: General Experimental Workflow for ALCAR Neurotrophic Studies.

References

- 1. Purification and culture of spinal motor neurons from rat embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Isolation and Primary Cell Culture of Mouse Dorsal Root Ganglion Neurons | Semantic Scholar [semanticscholar.org]

- 4. Isolation and culture of post-natal mouse cerebellar granule neuron progenitor cells and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and Primary Cell Culture of Mouse Dorsal Root Ganglion Neurons [en.bio-protocol.org]

- 7. A network map of BDNF/TRKB and BDNF/p75NTR signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Immunocytochemistry with Primary Cultured Hippocampal Neurons [protocols.io]

- 11. Immunocytochemistry of Primary Cultured Cerebral Cortical Neurons | Springer Nature Experiments [experiments.springernature.com]

- 12. Immunocytochemistry of Primary Cultured Cerebral Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cultures of Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubcompare.ai [pubcompare.ai]

- 16. Isolation and Primary Cell Culture of Mouse Dorsal Root Ganglion Neurons [bio-protocol.org]

- 17. Using ImageJ to Assess Neurite Outgrowth in Mammalian Cell Cultures: Research Data Quantification Exercises in Undergraduate Neuroscience Lab - PMC [pmc.ncbi.nlm.nih.gov]

- 18. med64.com [med64.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

Application Notes and Protocols: Dosage Determination of Acetyl-L-Carnitine for In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-L-Carnitine (ALCAR) is a naturally occurring amino acid derivative that plays a crucial role in cellular energy metabolism. It facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation and subsequent energy production.[1][2] Beyond its metabolic functions, ALCAR is investigated for its neuroprotective, cognitive-enhancing, and anti-aging properties. This document provides a comprehensive guide to dosage determination for in vivo rodent studies investigating the therapeutic potential of ALCAR across various research domains.

Data Presentation: ALCAR Dosage in Rodent Studies

The following tables summarize common dosage ranges and administration routes for this compound in rat and mouse models, categorized by research application.

Table 1: ALCAR Dosage for Neuroprotection Studies

| Rodent Model | Dosage Range | Route of Administration | Treatment Duration | Key Findings | Reference |

| Immature Rat (Traumatic Brain Injury) | 100 mg/kg | Intraperitoneal (i.p.) | 4 doses at 1, 4, 12, and 23 hours post-injury | Reduced neurologic impairment and cortical lesion volume. | [3] |

| Neonatal Rat (Hypoxic-Ischemic Injury) | 100 mg/kg | Subcutaneous (s.c.) | Doses at 0, 4, 24, and 48 hours post-injury | Smaller lesion volume in the brain. | [4] |